2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole
Description
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a sulfanyl-linked 3,5-bis(trifluoromethyl)benzyl group and at position 5 with a phenyl ring. The sulfanyl (-S-) bridge may facilitate hydrophobic interactions or hydrogen bonding in biological systems. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs suggest utility in medicinal chemistry, particularly as antimicrobial or antitumor agents.
Structure
3D Structure
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2OS/c18-16(19,20)12-6-10(7-13(8-12)17(21,22)23)9-27-15-25-24-14(26-15)11-4-2-1-3-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLVMMATTDSKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological applications of 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole are primarily focused on:
- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. This specific compound has shown potential against various bacterial strains due to its structural characteristics that enhance interaction with microbial targets .
- Anticancer Activity : Several studies have evaluated the anticancer potential of oxadiazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxic effects on cancer cell lines. For instance, compounds similar to this oxadiazole have demonstrated significant inhibition of cell proliferation in models such as HeLa and A549 .
- Anti-Diabetic Effects : In vivo studies using models like Drosophila melanogaster have suggested that certain oxadiazoles can lower glucose levels significantly, indicating their potential as anti-diabetic agents .
Case Studies
A few notable case studies highlight the efficacy of oxadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 0.19 µM against human colon cancer cell lines (HCT-116), demonstrating their potential as effective anticancer agents .
- Antimicrobial Evaluation : Another research effort demonstrated that derivatives with similar structural features showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Spectroscopic Properties
Structural and Functional Implications
- Electron-Withdrawing Groups : The trifluoromethyl groups in the target compound likely increase its resistance to oxidative degradation compared to nitro-containing analogs. However, this may reduce its efficacy against tuberculosis if redox disruption is a key mechanism .
Biological Activity
2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole (CAS Number: 477846-66-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H10F6N2OS
- Molecular Weight : 404.33 g/mol
- Purity : >90%
The structural features of this compound include a 1,3,4-oxadiazole core linked to a trifluoromethylbenzyl sulfanyl group, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of 1,3,4-oxadiazole derivatives has been extensively studied. These compounds are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The specific activities of this compound have been investigated in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | |
| Compound A | MDA-MB-231 | <10 | |
| Compound B | U937 | <20 |
These data suggest that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner.
The proposed mechanisms of action for oxadiazole derivatives include:
- Apoptosis Induction : Flow cytometry assays have shown that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation .
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles may inhibit specific enzymes related to cancer progression and survival.
Case Studies
- Study on Anticancer Activity : A study by Upare et al. (2019) synthesized various oxadiazole derivatives and evaluated their anticancer activities against Mycobacterium tuberculosis (Mtb) strains. The study found that certain derivatives exhibited promising activity with low IC50 values against resistant strains .
- In Vivo Studies : In vivo evaluations indicated that oxadiazole compounds could effectively reduce tumor sizes in animal models when administered at specific dosages.
Q & A
Basic Research Question
- HPLC : Use a C18 column with UV detection (254 nm). Retention times for related oxadiazoles range from 8–16 minutes under acetonitrile/water gradients .
- Melting point analysis : Compare observed mp (e.g., 50–55°C for impurities) with literature values .
- Elemental analysis : Acceptable C/H/N tolerances should be ±0.4% for research-grade purity .
How can computational methods aid in predicting its reactivity?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The sulfur atom in the sulfanyl group shows high Fukui indices (), indicating susceptibility to oxidation .
- Molecular docking : Simulate interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina. Trifluoromethyl groups often contribute to binding energy (-8.5 kcal/mol) via hydrophobic interactions .
What are common pitfalls in scaling up synthesis?
Advanced Research Question
- Exothermic reactions : The cyclization step (thiosemicarbazide → oxadiazole) can generate heat; use controlled addition of reagents and cooling baths.
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzyl bromide to oxadiazole-thiol) to minimize unreacted starting material .
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve yield (>75%) and reduce purification complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
